molecular formula C20H20N2O3 B2802554 3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-81-4

3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2802554
CAS RN: 851404-81-4
M. Wt: 336.391
InChI Key: AUOCADKBWZGISZ-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule that contains a benzamide moiety and a quinolinone moiety . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities . Quinolinones, on the other hand, are a type of heterocyclic compound that contain a benzene ring fused to a pyridone ring . They are also known to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a benzamide moiety attached to a quinolinone moiety via an ethyl linker . The 3-methoxy group would be attached to the benzene ring of the benzamide, and the 7-methyl-2-oxo group would be on the quinolinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling/melting points .

Scientific Research Applications

Synthesis of Heterocycles

The compound contains a quinoline moiety, which is often used in the synthesis of heterocycles . Quinoline derivatives have been used in the synthesis of four-membered to seven-membered heterocycles, many of which show unique biological activities .

Antiviral Applications

Quinoline derivatives have shown potential as antiviral agents . For example, 4-Hydroxy-2-quinolones have shown inhibitory activity against influenza A .

Anti-inflammatory Applications

Indole derivatives, which share a similar structure to quinoline, have demonstrated anti-inflammatory activities . This suggests that “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could potentially have similar applications.

Anticancer Applications

Both indole and quinoline derivatives have shown potential as anticancer agents . This suggests that the compound could potentially be used in cancer research and treatment.

Antioxidant Applications

Quinoline derivatives have been used in antioxidant assays . This suggests that “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could potentially have antioxidant properties.

Antibacterial Applications

Heterocycles based on the 1,2,3-triazole moiety, which is similar to the quinoline moiety in the compound, have shown antibacterial activities . This suggests that the compound could potentially be used in the development of new antibacterial agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity . Benzamides and quinolinones are known to have a wide range of biological activities, so this compound could potentially have a variety of effects .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties . It could also involve studying its mechanism of action in more detail .

properties

IUPAC Name

3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-6-7-14-11-16(20(24)22-18(14)10-13)8-9-21-19(23)15-4-3-5-17(12-15)25-2/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOCADKBWZGISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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